ALDH3A1 Inhibition vs. Regioisomeric Analogs
The target compound exhibits a well-defined IC50 of 2,100 nM against human ALDH3A1 in a spectrophotometric assay . This contrasts with regioisomeric analogs, such as 4-isopropoxy-3-methoxybenzaldehyde and 3-isopropoxy-4-methoxybenzaldehyde, for which no ALDH3A1 inhibitory data is reported in public databases, indicating a lack of validated activity. The 2,4-substitution pattern is essential for interaction with the enzyme's active site, as demonstrated by structure-activity relationship studies of benzaldehyde derivatives .
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | 4-isopropoxy-3-methoxybenzaldehyde (2538-98-9), 3-isopropoxy-4-methoxybenzaldehyde (34123-66-5): No ALDH3A1 inhibition data reported |
| Quantified Difference | Confirmed inhibition vs. no reported activity |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation 1 min; spectrophotometric analysis |
Why This Matters
Procurement for ALDH3A1-targeted research requires a validated inhibitor with known potency; the target compound provides this critical data point, whereas regioisomers lack evidence of activity.
- [1] BindingDB. BDBM50447072: CHEMBL1890994. IC50 2.10E+3 nM for human ALDH3A1. 2014. View Source
- [2] BindingDB. Assay Summary: ALDH3A1 inhibition assay for CB29 analogs. View Source
